Idrocilamide

Catalog No.
S3712155
CAS No.
35241-61-3
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idrocilamide

CAS Number

35241-61-3

Product Name

Idrocilamide

IUPAC Name

(E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)/b7-6+

InChI Key

OSCTXCOERRNGLW-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NCCO

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCO

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCO

Idrocilamide is a chemical compound classified as a member of the cinnamic acid amides, specifically characterized by its structure as (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide. Its molecular formula is C11H13NO2C_{11}H_{13}NO_2, and it has a molecular weight of approximately 191.23 g/mol. The compound is recognized for its potential therapeutic applications, particularly in dermatology, where it is used for treating conditions such as rosacea .

  • Idrocilamide is believed to work by reducing muscle tension through its effects on calcium release within muscle cells [].
  • The exact mechanism is still being investigated [].
  • Idrocilamide is generally well tolerated when used topically [].
  • It has been reported to interact with caffeine metabolism, potentially increasing caffeine's effects [].
Typical of amides, including:

  • Hydrolysis: Under acidic or basic conditions, idrocilamide can undergo hydrolysis to yield cinnamic acid and ethanol.
  • Oxidation: The compound can be oxidized, leading to modifications in its functional groups.
  • Esterification: It can react with alcohols to form esters, which may have different biological properties.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Idrocilamide exhibits notable biological activities, primarily as a skeletal muscle relaxant and anti-inflammatory agent. Research indicates that it acts through two primary mechanisms:

  • Intracellular Action: It decreases calcium release from the sarcoplasmic reticulum, thereby reducing muscle tension.
  • Extracellular Action: Idrocilamide facilitates voltage-dependent inactivation of calcium channels, which enhances its muscle-relaxing effects .

These properties make it relevant in therapeutic contexts, particularly for muscle-related disorders.

The synthesis of idrocilamide can be achieved through several methods:

  • Direct Amide Formation: This involves the reaction between cinnamic acid and ethanolamine under controlled conditions to form idrocilamide.
  • Catalytic Methods: Recent studies have explored eco-friendly catalytic approaches that enhance the efficiency of amide bond formation while minimizing environmental impact .
  • Green Chemistry Approaches: Utilizing renewable resources and minimizing waste during synthesis has been emphasized in recent research efforts.

These methods reflect ongoing innovations in synthetic chemistry aimed at improving yield and sustainability.

Idrocilamide is primarily utilized in:

  • Dermatological Treatments: It is effective in managing skin conditions like rosacea due to its anti-inflammatory properties.
  • Pharmaceutical Formulations: As part of topical creams and lotions, idrocilamide aids in reducing inflammation and promoting skin health .
  • Research

Interaction studies involving idrocilamide have revealed its potential to interact with various biological systems:

  • It has been shown to modulate calcium dynamics within muscle cells, affecting contraction and relaxation cycles.
  • The compound's interactions with other pharmacological agents may enhance or inhibit its effects, necessitating careful consideration in combination therapies .

Such studies are crucial for understanding the comprehensive pharmacodynamics of idrocilamide.

Idrocilamide shares structural similarities with several other compounds within the cinnamic acid amide class. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
CinnamamideCinnamic acid amideBasic structure without hydroxyl substitution
N-(2-hydroxyethyl)cinnamamideCinnamic acid amideSimilar to idrocilamide but lacks additional functional groups
IndomethacinNon-steroidal anti-inflammatory drugContains a methoxy group providing distinct anti-inflammatory properties
PhenylbutazoneNon-steroidal anti-inflammatory drugExhibits strong anti-inflammatory effects but differs significantly in structure

Idrocilamide's unique hydroxyl group at the 2-position distinguishes it from other similar compounds, contributing to its specific biological activities and applications.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Melting Point

101.0 °C

UNII

6C816LUB1O

Wikipedia

Idrocilamide

Dates

Last modified: 08-20-2023

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